![molecular formula C14H10ClFO2 B1598299 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588681-51-0](/img/structure/B1598299.png)

4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

説明

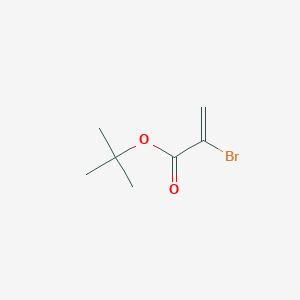

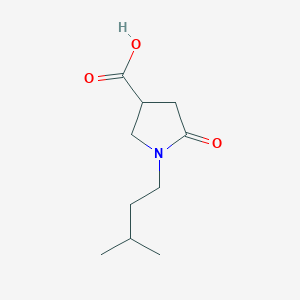

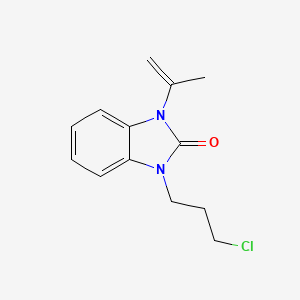

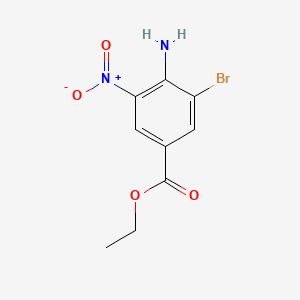

- 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 .

- It is a solid substance with a molecular weight of 264.68 g/mol .

- The IUPAC name for this compound is 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde .

Synthesis Analysis

- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.

Molecular Structure Analysis

- The molecular structure of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde consists of a benzene ring with a chloro and fluorobenzyl group attached to it.

- The aldehyde functional group is also present.

Chemical Reactions Analysis

- The specific chemical reactions involving this compound would depend on the reaction conditions and other reactants.

- Without additional information, it’s challenging to provide detailed reaction pathways.

Physical And Chemical Properties Analysis

- Melting Point : Not available.

- Boiling Point : Not available.

- Solubility : Solubility properties would depend on the solvent used.

- Appearance : Solid.

科学的研究の応用

Catalysis and Chemical Synthesis

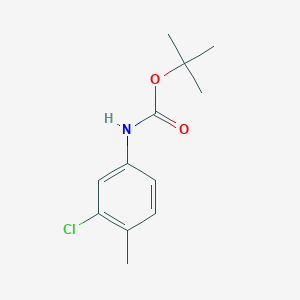

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes :

- The use of palladium catalysis for the ortho C-H hydroxylation of benzaldehydes highlights innovative approaches in organic synthesis. In a study, 4-chloroanthranilic acid served as a transient directing group, showcasing the nuanced roles of external nucleophiles in Pd(IV) reductive eliminations, which could be relevant for derivatives of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Material Science and Adsorption

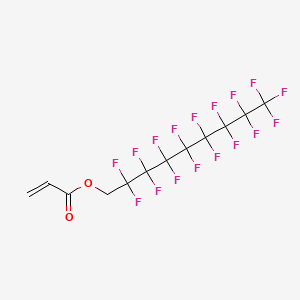

Synthesis of Fluorinated Microporous Polyaminals :

- Monoaldehyde compounds including benzaldehyde derivatives were used to synthesize microporous polyaminal networks, showing enhanced CO2 adsorption capabilities. This suggests potential applications in environmental and energy sectors for related compounds (Guiyang Li, Biao Zhang, Zhonggang Wang, 2016).

Photocatalysis

Selective Photocatalytic Oxidation of Benzyl Alcohol :

- Titanium dioxide photocatalyst was used for the oxidation of benzyl alcohol and its derivatives into corresponding aldehydes, emphasizing the utility of such compounds in photocatalytic processes under visible light irradiation, which may extend to similar structures (S. Higashimoto, Naoya Kitao, Norio Yoshida, 2009).

Bioactivity and Chemical Properties

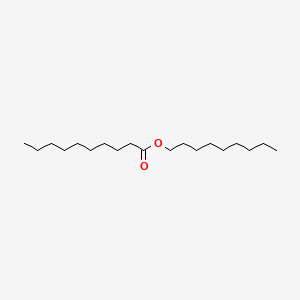

Synthesis and Bioactivity of Fluorine Compounds :

- The synthesis of α-amino fluorobenzyl-phosphonates containing an isoxazole moiety demonstrated moderate anticancer activity, indicating the potential biomedical applications of fluorinated benzaldehyde derivatives (B. Song, Song Yang, Yan Hong, 2005).

Environmental Chemistry

Oxidation Reactions with High Valent Oxoruthenium Compounds :

- Studies on the oxidation of methoxy substituted benzyl phenyl sulfides highlight the differentiation between single electron transfer and direct oxygen atom transfer processes, which is significant for understanding the reactivity of substituted benzaldehydes in environmental and synthetic chemistry contexts (S. Lai, C. J. Lepage, Donald G. Lee, 2002).

Safety And Hazards

- During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

- This material, in sufficient quantity and reduced particle size, is capable of creating a dust explosion.

将来の方向性

- Future research could focus on exploring the compound’s applications in various fields, such as pharmaceuticals, materials science, or organic synthesis.

Please note that the information provided here is based on available data, and further research may be necessary for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊

特性

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGSTVGBZKTFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402735 | |

| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

588681-51-0 | |

| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。